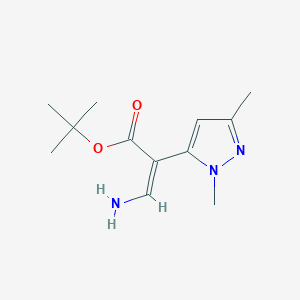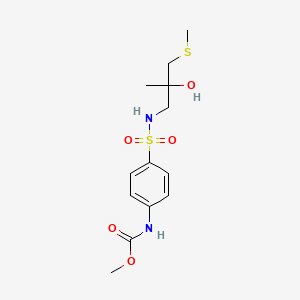
Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate, also known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a derivative of pyrazole and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory and cancer pathways. This compound has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines. This compound has also been shown to inhibit the proliferation of cancer cells. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods. Another advantage of this compound is its versatility. This compound can be used as a building block for the synthesis of various polymers and materials. One of the limitations of this compound is its low solubility in water. This can make it difficult to study the effects of this compound in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate. One future direction is the development of this compound-based materials for various applications such as drug delivery and tissue engineering. Another future direction is the study of the effects of this compound on the microbiome. This compound has been shown to exhibit antibacterial properties, and its effects on the microbiome could have significant implications for human health. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Conclusion:
This compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using specific methods and has been studied for its potential applications in medicine, agriculture, and material science. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties and has been used as a building block for the synthesis of various polymers and materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate involves the reaction between tert-butyl acrylate and 2,5-dimethyl-3-pyrazolecarboxylic acid hydrazide. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using spectroscopic methods such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
Eigenschaften
IUPAC Name |
tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-6-10(15(5)14-8)9(7-13)11(16)17-12(2,3)4/h6-7H,13H2,1-5H3/b9-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJSSLIMDZYQC-CLFYSBASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=CN)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C(=C/N)/C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate](/img/structure/B2414962.png)

![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)




![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)

![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)
![Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine](/img/structure/B2414977.png)


![1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414984.png)